(5E)-5-(3-chloro-4-hydroxybenzylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Description
The compound (5E)-5-(3-chloro-4-hydroxybenzylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic molecule that belongs to the class of pyrimidine derivatives
Properties
IUPAC Name |
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClFN2O4/c18-13-8-9(1-6-14(13)22)7-12-15(23)20-17(25)21(16(12)24)11-4-2-10(19)3-5-11/h1-8,22H,(H,20,23,25)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIAQKUEHGCOQI-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)Cl)C(=O)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)O)Cl)/C(=O)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3-chloro-4-hydroxybenzylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 3-chloro-4-hydroxybenzaldehyde with 1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to complete the condensation process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
The compound (5E)-5-(3-chloro-4-hydroxybenzylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the benzylidene moiety can be reduced to form a saturated derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Formation of 3-chloro-4-hydroxybenzaldehyde derivatives.
Reduction: Formation of 5-(3-chloro-4-hydroxybenzyl)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione.
Substitution: Formation of 5-(3-amino-4-hydroxybenzylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its ability to interact with specific biological targets, such as kinases or G-protein coupled receptors.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Pyrimidine derivatives have been shown to possess anti-inflammatory, antiviral, and anticancer properties. Research could focus on evaluating its efficacy and safety in preclinical models.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique chemical properties may make it suitable for applications in coatings, adhesives, or pharmaceuticals.
Mechanism of Action
The mechanism of action of (5E)-5-(3-chloro-4-hydroxybenzylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. Alternatively, if it modulates a receptor, it may interact with the receptor’s binding site and alter its signaling pathway.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-(3-chloro-4-hydroxybenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but lacks the fluorine atom.
(5E)-5-(3-chloro-4-hydroxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but has a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in (5E)-5-(3-chloro-4-hydroxybenzylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione may enhance its biological activity and stability compared to similar compounds. Fluorine atoms are known to influence the pharmacokinetic properties of molecules, potentially leading to improved efficacy and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
